5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate
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Overview
Description
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate is a chemical compound with the molecular formula C21H26BF4NO and a molecular weight of 395.25 g/mol . It is known for its applications in various scientific fields, particularly in fluorescence and photochemistry due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate typically involves the reaction of 1,2-diphenyl-1,2-bis(3H-azetidin-3-one) with 1,3-di-tert-butyl-5-amino-3-hydroxybenzene derivatives, followed by a reaction with tetrafluoroboric acid . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the production rate and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For instance, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives. Substitution reactions can result in various substituted benzoxazolium compounds .
Scientific Research Applications
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate involves its ability to act as a fluorescent probe. It interacts with specific molecular targets, emitting fluorescence upon excitation by light. This property is utilized in various imaging and diagnostic applications . The molecular pathways involved include the absorption of light energy and subsequent emission of fluorescence, which can be detected and analyzed .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Di-tert-butyl-3-phenylbenzoxazolium chloride
- 5,7-Di-tert-butyl-3-phenylbenzoxazolium bromide
- 5,7-Di-tert-butyl-3-phenylbenzoxazolium iodide
Uniqueness
Compared to these similar compounds, 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate is unique due to its specific tetrafluoroborate anion, which enhances its stability and fluorescence properties . This makes it particularly valuable in applications requiring high sensitivity and stability .
Properties
IUPAC Name |
5,7-ditert-butyl-3-phenyl-1,3-benzoxazol-3-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26NO.BF4/c1-20(2,3)15-12-17(21(4,5)6)19-18(13-15)22(14-23-19)16-10-8-7-9-11-16;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQHJVRMJMLRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC=CC=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BF4NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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